![molecular formula C16H13ClN4O2S B2632727 2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-11-6](/img/structure/B2632727.png)

2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

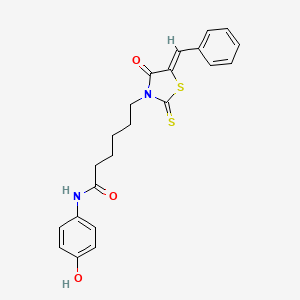

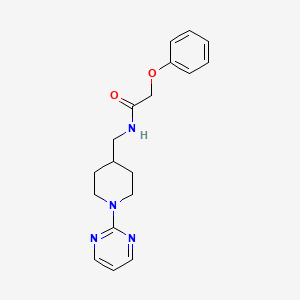

“2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide”, also known as CPB, is a chemical compound. It has been mentioned in the context of anti-tubercular agents .

Synthesis Analysis

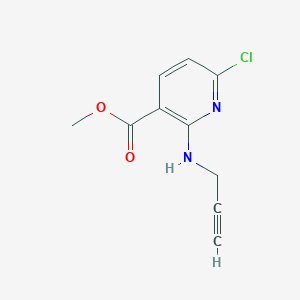

While specific synthesis methods for CPB are not directly available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involved designing and evaluating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

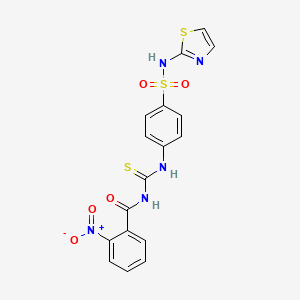

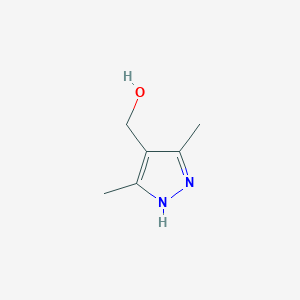

Research has explored the synthesis of novel heterocyclic compounds based on sulfonamide structures, demonstrating significant antimicrobial properties. For instance, the treatment of certain pyrazoles with sulfonamide groups has yielded compounds with potential as antibacterial agents. These compounds have been found to possess high activities against a range of bacterial strains, highlighting their potential in addressing antimicrobial resistance (Azab, Youssef, & El-Bordany, 2013; El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Metal Coordination and Molecular Structures

Further research into sulfonamide derivatives, including those similar in structure to 2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide, has provided insights into their potential as ligands for metal coordination. Studies have shown that these compounds can form complex molecular and supramolecular structures, which are of interest for their chemical properties and potential applications in material science and catalysis (Jacobs, Chan, & O'Connor, 2013).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of sulfonamide compounds have been extensively studied, with research detailing methods to achieve various sulfonamide derivatives. These studies contribute to the broader chemical understanding of sulfonamide functionality and its applications in creating compounds with desired properties for further research and potential pharmaceutical development (Kumar et al., 2012).

Potential Biological Significance

The synthesis and biological evaluation of sulfonamide derivatives continue to reveal their potential significance in biological systems. Their ability to bind to protein macromolecules and exhibit anti-inflammatory activity demonstrates the diverse biological applications of these compounds, ranging from antimicrobial to potential therapeutic agents in treating various diseases (Padmaja, Balamurali, & Chanda, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c17-13-3-1-2-4-15(13)24(22,23)21-11-14-16(20-10-9-19-14)12-5-7-18-8-6-12/h1-10,21H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUVGNSTKXGWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2632648.png)

![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)

![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)

![9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2632666.png)